![molecular formula C23H22O4 B4974370 {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to inhibit the activation of Akt, a protein kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of various pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone. One direction is to further investigate its potential applications in cancer therapy and inflammatory diseases. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, the mechanism of action of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone needs to be further elucidated to better understand its effects on cancer cells and inflammation. Finally, more studies are needed to determine the safety and toxicity of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone in vivo.
In conclusion, {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone and its applications in various fields of scientific research.
Synthesemethoden
The synthesis of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone involves the reaction of 4-hydroxyacetophenone with 2-(3-ethoxyphenoxy)ethyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with benzyl magnesium chloride. The final product is obtained by the reaction of the intermediate with acid chloride. The synthesis of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a multi-step process, and its purity and yield depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[4-[2-(3-ethoxyphenoxy)ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-2-25-21-9-6-10-22(17-21)27-16-15-26-20-13-11-19(12-14-20)23(24)18-7-4-3-5-8-18/h3-14,17H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHIVHNFNSLKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-Ethoxyphenoxy)ethoxy]phenyl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)
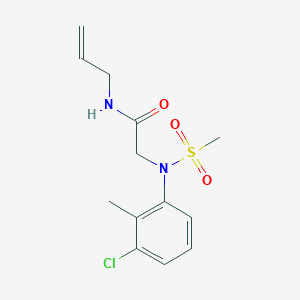
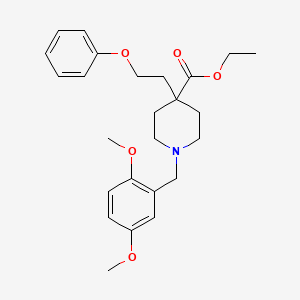

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
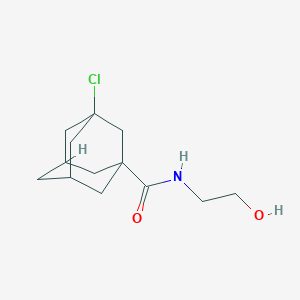
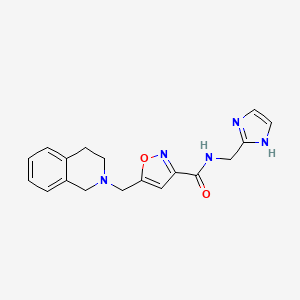

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
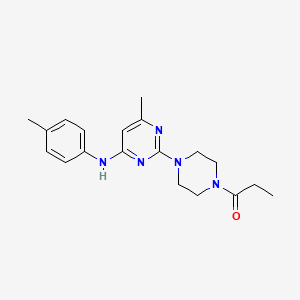

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
